[8]Cycloparaphenylene
Description
Historical Context and Evolution of Cycloparaphenylene Chemistry
The quest to synthesize cycloparaphenylenes dates back to 1934, with an early, unsuccessful attempt by Parekh and Guha to create wikipedia.orgCPP. nih.govwikipedia.orgrsc.org Decades later, in 1993, Fritz Vögtle targeted the larger, and theoretically less strained, rsc.orgCPP and nih.govCPP using a sulfur-bridged precursor, but his efforts to remove the sulfur and form the final nanohoop were also unsuccessful. wikipedia.orgrsc.org
A significant breakthrough occurred in 2008 when the laboratories of Ramesh Jasti and Carolyn Bertozzi reported the first successful synthesis and characterization of acs.orgCPP, rsc.orgCPP, and acs.orgCPP. nih.govwikipedia.orgacs.org Their innovative strategy involved the macrocyclization of precursors containing curved and rigid cyclohexa-1,4-diene units, which served as masked aromatic rings. nih.govacs.org These macrocycles were then subjected to a novel reductive aromatization reaction to yield the desired cycloparaphenylenes. nih.govacs.org
This success opened the door for the synthesis of other CPPs. In 2010, the Yamago group reported a concise and high-yielding synthesis of nih.govCPP, which was the smallest CPP isolated at the time. wikipedia.orgrsc.org This method utilized the reductive elimination from a square-shaped tetranuclear platinum complex. rsc.orgresearchgate.net Following this, the Jasti group developed new methodologies that enabled the synthesis of even smaller, more strained CPPs, including acs.orgCPP, rsc.orgCPP, and acs.orgCPP. wikipedia.orgacs.org The Itami group also contributed significantly to the field with alternative synthetic routes. researchgate.netrsc.org
| Year | Milestone | Research Group(s) | Key Compound(s) | Reference(s) |
| 1934 | First attempted synthesis | Parekh and Guha | wikipedia.orgCPP | wikipedia.orgrsc.org |
| 1993 | Attempted synthesis of larger CPPs | Vögtle | rsc.orgCPP, nih.govCPP | wikipedia.orgrsc.org |
| 2008 | First successful synthesis of CPPs | Jasti and Bertozzi | acs.orgCPP, rsc.orgCPP, acs.orgCPP | nih.govwikipedia.orgacs.org |
| 2010 | Selective synthesis of nih.govCPP | Yamago | nih.govCPP | wikipedia.orgrsc.orgresearchgate.net |
| 2011 | Synthesis of acs.orgCPP | Jasti | acs.orgCPP | wikipedia.orgacs.org |
| 2020 | Gram-scale synthesis of nih.govCPP | Yamago | nih.govCPP | acs.orgnih.gov |
Significance ofnih.govCycloparaphenylene within Molecular Nanohoop Research
nih.govCycloparaphenylene holds a special place in the field of molecular nanohoops due to its unique properties and its role as a bridge between the larger, more flexible nanohoops and the smaller, highly strained rings. Its synthesis was a critical step, demonstrating that these strained molecules could be selectively prepared. rsc.org
The availability of nih.govCPP, particularly through scalable syntheses, has enabled in-depth studies of its fundamental properties and potential applications. acs.orgrsc.orgnih.gov Research has shown that CPPs possess size-dependent photophysical properties. nih.govresearchgate.net For instance, upon its characterization, nih.govCPP continued the observed trend that smaller CPPs exhibit larger Stokes shifts (the difference between the absorption and emission maxima), with a significant shift of approximately 200 nm. rsc.org
Furthermore, nih.govCPP has served as a versatile building block for creating more complex nanocarbon structures. Dimers of nih.govCPP have been synthesized, and its derivatives, such as those with carboxylate or fluoro groups, have been prepared to tune its electronic and physical properties. wikipedia.orgacs.orgrsc.org Studies on the oxidation of nih.govCPP have led to the isolation of a stable radical cation, which exhibits absorption maxima into the infrared region. rsc.org The molecule's cavity has also been explored in host-guest chemistry, for example, in its reduced dianionic form, nih.govCPP²⁻, which can bind potassium cations. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
nonacyclo[28.2.2.22,5.26,9.210,13.214,17.218,21.222,25.226,29]octatetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H32/c1-2-34-4-3-33(1)35-5-7-37(8-6-35)39-13-15-41(16-14-39)43-21-23-45(24-22-43)47-29-31-48(32-30-47)46-27-25-44(26-28-46)42-19-17-40(18-20-42)38-11-9-36(34)10-12-38/h1-32H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSJMHFAWQDZFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C=CC(=C4C=CC(=C5C=CC(=C6C=CC(=C7C=CC(=C8C=CC(=C9C=CC(=C1C=C2)C=C9)C=C8)C=C7)C=C6)C=C5)C=C4)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201099880 | |
| Record name | Nonacyclo[28.2.2.22,5.26,9.210,13.214,17.218,21.222,25.226,29]octatetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201099880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217269-85-6 | |
| Record name | Nonacyclo[28.2.2.22,5.26,9.210,13.214,17.218,21.222,25.226,29]octatetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201099880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies For 1 Cycloparaphenylene and Its Derivatives
Pioneering Synthetic Routes
The initial syntheses of cycloparaphenylenes were challenged by the significant ring strain inherent in these cyclic structures. wikipedia.org Early strategies laid the groundwork for the more refined methods that followed.
Platinum-Mediated Reductive Elimination Strategies
A significant breakthrough in CPP synthesis was the use of platinum-mediated reductive elimination. This strategy involves the formation of a square-shaped tetranuclear platinum complex which, upon reductive elimination, yields the desired cycloparaphenylene. lookchem.com
One of the earliest applications of this method for the synthesis of figshare.comCPP started with 4,4'-bis(trimethylstannyl)biphenyl. lookchem.com This was treated with one equivalent of [PtCl2(cod)] (where cod is 1,5-cyclooctadiene) in refluxing tetrahydrofuran (B95107) (THF) to produce a square-shaped platinum complex. lookchem.com Subsequent treatment with 1,1'-bis(diphenylphosphino)ferrocene (dppf) followed by bromine-induced reductive elimination afforded figshare.comCPP. lookchem.com While effective, this method required multiple steps and the final reductive elimination did not proceed with high efficiency. lookchem.com
Further advancements in this area led to the development of a selective synthesis of figshare.comCPP from a square-shaped tetranuclear platinum biphenyl (B1667301) intermediate, achieving the synthesis in a smaller number of steps and with a high yield under mild and neutral reaction conditions. researchgate.net This approach highlighted the potential of using cis-coordinated, square-shaped tetra(para-substituted oligoaryl)platinum complexes as versatile precursors for [4n]cycloparaphenylenes. lookchem.com
| Precursor | Reagents | Product | Yield | Reference |
| 4,4'-bis(trimethylstannyl)biphenyl | 1. [PtCl2(cod)]2. dppf3. Br2 | figshare.comCPP | 49% (reductive elimination step) | lookchem.com |
| Square-shaped platinum biphenyl intermediate | Reductive elimination | figshare.comCPP | High | researchgate.net |
Cyclohexadiene-Based Aromatization Approaches
Another foundational strategy for synthesizing CPPs involves the use of cyclohexadiene moieties as masked aromatic rings. This approach builds a less strained macrocyclic precursor containing one or more cyclohexadiene units, which is then aromatized in the final step to form the highly strained CPP. nih.gov
This method typically involves a Suzuki-Miyaura cross-coupling reaction to form the macrocycle. wikipedia.org For instance, a key building block, a 3,6-syn-dimethoxy-cyclohexa-1,4-diene moiety, provides the necessary curvature for macrocyclization. nih.gov The resulting macrocycle, containing these cyclohexadiene units, is then treated with a reducing agent, such as lithium naphthalenide, to induce aromatization and yield the final cycloparaphenylene. nih.gov This strategy was successfully used to synthesize a range of CPPs, including scilit.com-, nih.gov-, and rsc.orgCPP, and laid the groundwork for later applications to figshare.comCPP. nih.gov
A notable synthesis of figshare.comCPP using this approach involved the coupling of a three-ring unit and a five-ring unit, both containing cis-1,4-dimethoxy-2,5-cyclohexadiene-1,4-diyl groups, to form a macrocycle. lookchem.com Subsequent reductive aromatization of this macrocycle with sodium naphthalenide afforded figshare.comCPP. lookchem.com
Advanced and Selective Synthesis
Building upon the pioneering routes, more advanced and selective synthetic methods have been developed, enabling the synthesis of specific CPPs in higher yields and on a larger scale.
Size-Selective Macrocyclization Techniques
The challenge in CPP synthesis often lies in controlling the size of the resulting ring. Size-selective techniques have been developed to overcome this, allowing for the targeted synthesis of specific [n]CPPs.
A divergent synthesis of capes.gov.brCPP and figshare.comCPP has been reported using a uniformed cyclohexane-based method, which has established the size-selective synthesis of [n]CPP for n = 7-16. nih.gov This highlights the ability to fine-tune the reaction conditions and starting materials to favor the formation of a specific ring size.
A highly selective synthesis of figshare.comCPP was achieved through the platinum-mediated dimerization of an unsymmetrical four-ring unit. acs.org This method demonstrates excellent control over the macrocyclization step, leading specifically to the desired figshare.comCPP.
Gram-Scale Synthesis Development
The ability to produce CPPs on a larger scale is crucial for exploring their properties and potential applications. Significant efforts have been directed towards developing gram-scale syntheses of figshare.comCPP.
| Starting Materials | Key Steps | Scale | Overall Yield | Reference |
| 4-bromo-4′-hydroxybiphenyl, 4,4′-dibromobiphenyl | Platinum-mediated dimerization, H₂SnCl₄-mediated reductive aromatization | Gram-scale (2g) | 6.6% - 10.2% | acs.orgacs.org |
| Not specified | Not specified | Gram-scale | Not specified | scilit.comcapes.gov.brrsc.org |
Rhodium-Catalyzed Cyclotrimerization Methods
More recently, rhodium-catalyzed alkyne cyclotrimerization has emerged as a powerful tool for the synthesis of CPPs and their derivatives. This method involves the cyclization of alkynes to form the benzene (B151609) rings of the CPP structure.
The synthesis of C₄- and C₂-symmetrical figshare.comcycloparaphenylene-octacarboxylates has been achieved via macrocyclization using a rhodium-catalyzed intermolecular stepwise cross-cyclotrimerization, followed by reductive aromatization. nih.govacs.org This approach allows for the introduction of functional groups onto the CPP framework.
Furthermore, a belt-shaped figshare.comcycloparaphenylene has been synthesized through a high-yielding rhodium-catalyzed intramolecular cyclotrimerization of a cyclic dodecayne. nih.govfigshare.comacs.org This intramolecular approach demonstrates the versatility of rhodium catalysis in constructing complex, strained cyclic structures.
Derivatization and Functionalization Strategies
Synthesis of Substitutedacs.orgCycloparaphenylenes
The introduction of functional groups onto the acs.orgCPP scaffold has been achieved through various synthetic approaches, enabling the modulation of its physical and chemical properties. Key examples include the synthesis of octatrimethylsilyl, octamethoxy, and BODIPY-functionalized derivatives.
A significant achievement in the functionalization of acs.orgCPP is the synthesis of octatrimethylsilyl- acs.orgcycloparaphenylene ( acs.orgCPP-8TMS). This derivative was synthesized via a multi-step process that includes a copper(I)-mediated homocoupling of a highly functionalized biphenyl precursor, followed by a platinum-mediated macrocyclization. acs.orgrsc.orgd-nb.info The resulting acs.orgCPP-8TMS is a versatile platform for further derivatization, as the trimethylsilyl (B98337) groups can be transformed into other functional moieties. d-nb.info Single-crystal X-ray diffraction analysis confirmed its highly symmetric structure and a tubular packing arrangement in the solid state. rsc.orgd-nb.info
The synthesis of octamethoxy- acs.orgcycloparaphenylene (OMe- acs.orgCPP) represents another important strategy for creating electron-rich acs.orgCPP derivatives. A facile synthetic route involving a platinum-mediated reductive elimination has been reported, affording the target molecule with improved yields. researchgate.net The introduction of eight methoxy (B1213986) groups leads to notable changes in the photophysical properties of the acs.orgCPP core. researchgate.net
The incorporation of fluorescent dyes, such as boron-dipyrromethene (BODIPY), into the acs.orgCPP framework has led to the development of novel hybrid nanorings with interesting photophysical properties. The synthesis of these BODIPY-functionalized acs.orgcycloparaphenylenes has been accomplished through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. scispace.com These hybrid structures exhibit broad absorption in the visible region and have potential applications in areas such as light-harvesting and sensing. scispace.com
A modular approach using a [2+2+2] cycloaddition as the key step has also been developed for the synthesis of variously substituted acs.orgCPPs. beilstein-journals.org This method allows for the introduction of substituents at a late stage of the synthesis, offering significant flexibility. beilstein-journals.org While the structural characteristics of these substituted CPPs are similar to the parent compound, their optoelectronic behavior can be significantly different due to larger torsion angles between the phenyl units. beilstein-journals.org
Below is a table summarizing the synthetic details for selected substituted acs.orgcycloparaphenylenes.
| Derivative Name | Key Synthetic Steps | Precursors | Yield (%) | Reference |
| Octatrimethylsilyl- acs.orgcycloparaphenylene | Copper(I)-mediated homocoupling, Platinum-mediated macrocyclization | Highly functionalized biphenyl precursor | Not specified | acs.orgrsc.orgd-nb.info |
| Octamethoxy- acs.orgcycloparaphenylene | Platinum-mediated reductive elimination | Not specified | ~10 | researchgate.net |
| BODIPY-functionalized acs.orgcycloparaphenylene | Palladium-catalyzed Suzuki-Miyaura cross-coupling | Dibrominated BODIPY and C-shaped molecular scaffolds | 11-17 | scispace.com |
| Substituted acs.orgCPPs via [2+2+2] cycloaddition | [2+2+2] cycloaddition, Deprotection-elimination, Aromatization | Macrocyclic alkyne precursors | Low (for aromatization step) | beilstein-journals.org |
Incorporation of Heteroatoms and Acene Units
The integration of heteroatoms and extended π-systems like acenes into the cycloparaphenylene structure is a powerful strategy to modulate their electronic properties and create novel molecular architectures.
While the incorporation of heteroatoms into the broader family of cycloparaphenylenes has been reported, for instance, the synthesis of a nitrogen-containing bipyridine-based CPP, specific examples of heteroatom incorporation directly into the acs.orgcycloparaphenylene ring are not widely documented in the reviewed literature. acs.org The strategies developed for larger CPPs, which often involve the use of heteroaromatic building blocks in the macrocyclization step, could potentially be adapted for the synthesis of heteroatom-doped acs.orgCPPs.
In contrast, the incorporation of acene units into the acs.orgCPP framework has been successfully demonstrated. A notable example is the synthesis of an anthracene-incorporated acs.orgcycloparaphenylene derivative. This novel molecule was synthesized and its optoelectronic properties were investigated, revealing a blue-shifted fluorescence emission and a higher quantum yield compared to the parent acs.orgCPP. Computational studies and NMR analysis indicated that this derivative possesses Cs point group symmetry. The synthesis of such acene-containing nanohoops opens up possibilities for creating materials with tailored electronic and photophysical properties, including applications in photon upconversion.
Structural Elucidation and Advanced Spectroscopic Characterization
X-ray Crystallographic Analysis ofnih.govCycloparaphenylene and its Complexes
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of molecules. While obtaining suitable crystals of the parent nih.govCPP has been challenging, the crystal structures of several of its derivatives and complexes have been successfully determined, providing critical information about its molecular geometry.
For instance, the crystal structure of a double-nanohoop based on nih.govCPP, tethered by a peropyrene bridge, was confirmed by single-crystal X-ray diffraction. nih.gov This analysis revealed a C2 symmetry for the double-nanohoop framework. nih.gov Additionally, the solid-state structure of a palladium(II) complex with two 2,2′-bipyridine-embedded nih.govCPPs has been characterized, illustrating how the nanohoop can act as a ligand. nih.govresearchgate.net
Furthermore, X-ray crystallography has been instrumental in understanding the host-guest chemistry of nih.govCPP. While computational studies suggest that the cavity of neutral nih.govCPP is too small to encapsulate a C60 fullerene, with the fullerene instead perching on the edge of the nanohoop, the potassium salt of the nih.govCPP tetraanion has been characterized in the solid state. nih.govnih.govresearchgate.net These crystallographic studies are crucial for visualizing the molecular architecture and intermolecular interactions of nih.govCPP-based systems.
Spectroscopic Investigations of Electronic Structures
The electronic properties of nih.govCPP are a subject of significant interest due to its strained, non-planar π-system. Various spectroscopic techniques have been employed to probe its electronic structure and transitions.
The absorption spectrum of nih.govCPP and its derivatives provides fundamental information about their electronic transitions. The parent nih.govCPP exhibits an absorption maximum around 340 nm. rsc.org Interestingly, unlike linear oligo-phenylenes where the absorption maximum increases with the number of phenylene units, the absorption maxima of cycloparaphenylenes are largely independent of ring size for larger rings. rsc.org
The radical cation of nih.govCPP ( nih.govCPP˙⁺) displays distinct absorption bands in the visible and near-infrared (NIR) regions. rsc.org Specifically, nih.govCPP˙⁺SbCl₆⁻ shows two prominent absorptions at 535 nm and 1115 nm. rsc.org Time-dependent density functional theory (TD-DFT) calculations have been used to analyze these optical absorptions, revealing a delocalized, quinoidal character for the carbon nanohoop. rsc.org The oxidized forms of nih.govCPP, including the radical cation and the dication ( nih.govCPP²⁺), are notably stable and exhibit intense absorption in the NIR region, with the spin and charge being fully delocalized over the ring. acs.org A π-extended nih.govCPP derivative has been synthesized and shows its lowest energy absorption band at a λmax of 410 nm. digitellinc.com
Upon mixing the nih.govCPP radical cation with neutral nih.govCPP, a strong charge-resonance complex is formed, which also has characteristic spectroscopic features. rsc.org
nih.govCPP is a fluorescent molecule, and its emission properties are highly dependent on its size and structure. rsc.org Compared to larger cycloparaphenylenes, smaller rings like nih.govCPP exhibit a red-shifted fluorescence and a larger Stokes shift. rsc.orgrsc.org This phenomenon is attributed to greater structural relaxation in the excited state for the more strained, smaller rings. rsc.org
The fluorescence emission of nih.govCPP is observed to be red-shifted compared to larger CPPs. rsc.org A π-extended nih.govCPP derivative has been reported to have a fluorescence emission at 573 nm in dichloromethane. digitellinc.com The fluorescence quantum yields of smaller CPPs are generally lower than those of larger ones. rsc.org Time-resolved fluorescence spectroscopy has been used to study the excited-state dynamics, revealing that structural relaxation occurs on the picosecond timescale. rsc.org
Magnetic circular dichroism (MCD) spectroscopy is a powerful technique for probing the electronic structure of molecules, particularly for distinguishing between overlapping electronic transitions that may not be resolved in conventional absorption spectra. wikipedia.orgsci-hub.se MCD has been applied to the oxidized species of nih.govCPP, namely the radical cation ( nih.govCPP˙⁺) and the dication ( nih.govCPP²⁺). acs.org This technique was instrumental in unambiguously assigning the UV-vis-NIR absorption bands of these species, resolving previous conflicts in their interpretation. acs.org The MCD study, supported by theoretical calculations, revealed that the nih.govCPP dication exhibits in-plane aromaticity, which contributes to its unusual stability. acs.org
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study species with unpaired electrons, such as radicals. nih.govcapes.gov.br The radical cation of nih.govCPP ( nih.govCPP˙⁺) has been successfully generated and studied. rsc.org The EPR spectrum provides information about the delocalization of the unpaired electron over the entire π-conjugated system of the nanohoop. acs.org This technique is crucial for confirming the formation of radical species and understanding their electronic environment. researchgate.netrsc.org
Nuclear Magnetic Resonance (NMR) Studies for Structural and Electronic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For nih.govCPP, ¹H NMR spectroscopy is routinely used to confirm its structure following synthesis. acs.org The chemical shifts and coupling patterns of the protons on the phenylene rings provide a fingerprint of the molecule's cyclic and strained nature. Variable-temperature NMR experiments can provide insights into the dynamic processes of CPPs and their complexes, such as the energy barrier for the exchange between free and complexed states. nih.govfrontiersin.org For example, variable-temperature NMR has been used to study the exchange dynamics of C60 encapsulated within a digitellinc.comCPP host. nih.govfrontiersin.org
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have been pivotal in elucidating the electronic and structural properties of nih.govcycloparaphenylene ( nih.govCPP). DFT calculations, often at the B3LYP/6-31G(d) level of theory, have been instrumental in determining the optimized geometries and strain energies of cycloparaphenylenes. nih.gov For nih.govCPP, which possesses D₄h symmetry, these calculations have quantified the geometric parameters, such as torsional angles between adjacent phenylene units, which are a direct consequence of the ring strain. rsc.org The calculated average torsional angle for nih.govCPP is approximately 34 degrees. rsc.org
Computational studies have revealed a unique trend in the electronic properties of [n]CPPs. Contrary to typical conjugated macromolecules where the HOMO-LUMO gap decreases with increasing size, the gap in [n]CPPs narrows as the number of phenylene units (n) decreases. rsc.org This is attributed to the increasing strain in smaller nanohoops, which leads to a minimization of the torsional angles and an effective increase in conjugation length. rsc.org
TD-DFT calculations have been employed to understand the optical properties of these molecules. nih.govrsc.orgresearchgate.net These calculations help in assigning the absorption and emission spectra. rsc.org For instance, investigations into the electronic transitions of nih.govCPP have shown that the HOMO-LUMO optical transitions are Laporte forbidden due to the molecule's centrosymmetric nature. rsc.org The primary absorbance maxima for all [n]CPPs are nearly identical and are attributed to transitions such as HOMO-1 to LUMO or HOMO to LUMO+1. rsc.org Furthermore, TD-DFT has been used to study the excited-state properties, providing insights into the nature of electronic delocalization upon photoexcitation. researchgate.net
Strain Energy Analysis and Quantification
The defining characteristic of cycloparaphenylenes is their significant ring strain, which profoundly influences their structure and reactivity.
A widely accepted method for quantifying the strain energy of CPPs is through the use of homodesmotic reactions in conjunction with DFT calculations. nih.goviupac.org This approach involves hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, thus isolating the strain energy of the cyclic system. For [n]CPPs, a common homodesmotic reaction involves the use of biphenyl (B1667301) and p-terphenyl (B122091) as unstrained reference molecules. nih.govresearchgate.net By calculating the heat of reaction (ΔH) for the disassembly of the CPP into these linear analogues, the strain energy can be estimated. researchgate.net The strain energy is found to increase dramatically as the size of the nanohoop decreases. rsc.org
Table 1: Calculated Strain Energies for Various [n]Cycloparaphenylenes
| [n]CPP | Strain Energy (kcal/mol) |
|---|---|
| nih.govCPP | ~119 |
| nih.govCPP | ~108 |
| nih.govCPP | ~88 |
| nih.govCPP | ~73 |
| rsc.orgCPP | ~61 |
| researchgate.netCPP | ~51 |
| nsf.govCPP | ~44 |
| rsc.orgCPP | ~38 |
Data sourced from computational studies using homodesmotic reactions at the B3LYP/6-31G(d) level of theory. rsc.org
While homodesmotic reactions provide a total strain energy value for the entire molecule, understanding the distribution of this strain is crucial for predicting reactivity. nih.gov Computational tools have been developed to visualize and quantify local strain. One such tool, StrainViz, calculates the strain energy local to every internal coordinate (bond lengths, angles, and torsional angles) within the molecule. nih.govresearchgate.netrsc.org This method generates an interactive strain map, where different parts of the molecule are colored according to their contribution to the total strain. researchgate.net This allows for the identification of specific bonds or angles that are highly strained and therefore potential sites for chemical reactions. nih.gov For a symmetric molecule like nih.govCPP, the strain is evenly distributed, but in substituted or unsymmetrical CPPs, this technique can pinpoint unintuitive locations of high strain. nih.gov
The high strain energy of smaller CPPs like nih.govCPP is not just a theoretical curiosity but has tangible consequences for their chemical behavior. researchgate.net The strain directly affects the reactivity of the phenylene units. For instance, the addition of bromine to small CPPs occurs readily, driven by the relief of strain as the sp²-hybridized carbons of the CPP backbone are transformed. researchgate.net Similarly, the C-C σ-bonds of strained CPPs can be activated by transition metal complexes, such as Pt(0), leading to the formation of cyclic bisplatinum complexes. researchgate.net This increased reactivity is a direct result of the molecule's desire to alleviate the geometric constraints imposed by its cyclic structure. The strain also influences the reactivity of functional groups attached to the CPP skeleton. For example, a CPP-triflate was found to be significantly more reactive in a Pd-catalyzed coupling reaction compared to its linear paraphenylene counterpart, a phenomenon attributed to the strain in the CPP backbone. researchgate.net
Structurally, the strain manifests as bent benzene (B151609) rings and distorted bond angles. The degree of this distortion is inversely proportional to the size of the nanohoop. rsc.org This structural deformation is a key factor in the unique photophysical properties of CPPs. researchgate.net
Aromaticity Concepts and Delocalization Investigations
The cyclic arrangement of benzene rings in CPPs gives rise to interesting questions about their aromatic character, which extends beyond the individual aromaticity of the phenylene units.
Theoretical studies have predicted a fascinating phenomenon in the charged species of CPPs: in-plane aromaticity. nih.govstonybrook.eduacs.org While neutral [n]CPPs possess 4n π-electrons within the macrocyclic plane and are considered nonaromatic in this respect, their corresponding dications and dianions exhibit characteristics of in-plane aromaticity. acs.org
For the nih.govCPP dication, nih.govCPP²⁺, molecular orbital and nucleus-independent chemical shift (NICS) analyses reveal that it possesses a (4n + 2) π-electron system (with n=7) within the plane of the macrocycle. nih.govstonybrook.edu This finding provides a theoretical basis for the observed unusual stability of the nih.govCPP dication. nih.govacs.org The concept of in-plane aromaticity is not limited to nih.govCPP²⁺; theoretical calculations suggest that all [n]CPP dications (for n = 5–10) are in-plane aromatic. stonybrook.eduacs.org
Similarly, the corresponding dianions, such as nih.govCPP²⁻, also satisfy the (4n + 2) π-electron rule for in-plane aromaticity and are predicted to be stable, isolable species. acs.org This is supported by NICS calculations, which show strongly negative values for all [n]CPP (n = 5–10) dications and dianions, indicative of aromatic character, whereas the neutral forms have small NICS values. acs.org The emergence of this global aromaticity in the charged species is correlated with increased electronic delocalization around the macrocycle. nih.govrsc.org
Table 2: Summary of In-Plane Electron Counts and Aromaticity in [n]CPPs
| Species | In-Plane π-Electron Count | In-Plane Aromaticity |
|---|---|---|
| Neutral [n]CPP | 4n | Non-aromatic |
| Dication [n]CPP²⁺ | 4(n-1) + 2 | Aromatic |
| Dianion [n]CPP²⁻ | 4n + 2 | Aromatic |
Based on theoretical analysis of [n]CPPs (n=5-10). acs.org
Nucleus-Independent Chemical Shift (NICS) Analysis
Nucleus-Independent Chemical Shift (NICS) analysis is a computational method used to evaluate the aromaticity of a molecule. It is based on the principle that aromatic compounds sustain a diatropic ring current when placed in an external magnetic field, which induces a magnetic field that opposes the external field inside the ring. This induced field results in negative NICS values, indicating aromatic character, while positive values suggest anti-aromaticity, and values near zero are indicative of non-aromatic systems.
In the case of researchgate.netcycloparaphenylene ( researchgate.netCPP) and its charged species, NICS calculations have provided significant insights into their electronic structures. The dication, researchgate.netCPP²⁺, exhibits a strongly negative NICS value of -13.99 ppm at the center of the ring, which is indicative of in-plane aromaticity. acs.org This aromatic character is believed to contribute to the exceptional stability of the dication. acs.org Conversely, the neutral researchgate.netCPP is considered a 4n π-electron in-plane non-aromatic system. acs.org
Further studies on the charged states of researchgate.netCPP reveal a spectrum of aromatic behavior. While the neutral and dianionic forms show aromatic character in their six-membered rings, the addition of two more electrons to form the tetraanion, researchgate.netCPP⁴⁻, leads to a complete reversal to a highly anti-aromatic character. nih.gov
The aromaticity is also influenced by structural isomerism. Theoretical studies on ortho- and meta-isomers of researchgate.netCPP dications show a reduction in the global aromatic character of the radial π system compared to the para-isomer. nih.govresearchgate.net This variation in aromaticity is substantiated by NICSπ analysis, which focuses on the contribution of the π-electrons to the chemical shift. nih.govresearchgate.net
Table 1: NICS Values and Aromaticity of researchgate.netCPP and its Derivatives
| Compound | NICS Value at Ring Center (ppm) | Aromatic Character |
| researchgate.netCPP (Neutral) | Near Zero | Non-aromatic (in-plane) acs.org |
| researchgate.netCPP²⁺ (Dication) | -13.99 | Aromatic (in-plane) acs.org |
| researchgate.netCPP⁴⁻ (Tetraanion) | Positive | Anti-aromatic nih.gov |
| ortho- researchgate.netCPP²⁺ | Reduced negative value | Reduced global aromaticity nih.govresearchgate.net |
| meta- researchgate.netCPP²⁺ | Reduced negative value | Reduced global aromaticity nih.govresearchgate.net |
Molecular Orbital Analysis (MO, CMO, NLMO)
Molecular orbital (MO) theory provides a detailed picture of the electronic structure and distribution in molecules. For researchgate.netcycloparaphenylene and its derivatives, MO analysis, including the examination of canonical molecular orbitals (CMOs) and natural localized molecular orbitals (NLMOs), has been instrumental in understanding their aromaticity and reactivity.
The analysis of the frontier molecular orbitals of the researchgate.netCPP dication ( researchgate.netCPP²⁺) reveals a (4n + 2) π-electron system, with n=7, which is consistent with its observed in-plane aromaticity. acs.org The nodal patterns of these orbitals are key to this assignment. acs.org
In more complex systems, such as the ortho- and meta-isomers of the researchgate.netCPP dication, a more nuanced approach is required. Here, the induced magnetic field is dissected into contributions from the radial and perpendicular π-systems using both delocalized CMOs and localized NLMOs. nih.govresearchgate.net This analysis demonstrates that the dications maintain a reduced global aromatic character in the radial π-system. nih.govresearchgate.net These variations in aromaticity are governed by symmetry-driven rotational excitations of the frontier π-orbitals. nih.govresearchgate.net
The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is another critical parameter derived from MO analysis. In [n]CPPs, this HOMO-LUMO gap decreases as the number of phenylene units (n) decreases. researchgate.net This trend is opposite to that observed in linear oligo(para-phenylenes) and is attributed to the increasing strain and altered π-orbital overlap in the smaller nanohoops. researchgate.net
Table 2: Summary of Molecular Orbital Analysis Findings for researchgate.netCPP Derivatives
| Species | MO Analysis Type | Key Findings |
| researchgate.netCPP²⁺ | Frontier MOs | (4n + 2) π-electron system (n=7), confirming in-plane aromaticity. acs.org |
| ortho/meta- researchgate.netCPP²⁺ | CMO, NLMO | Reduced global aromaticity in the radial π-system; governed by frontier π-orbital rotational excitations. nih.govresearchgate.net |
| [n]CPPs (general) | HOMO-LUMO Gap | The gap decreases with a decreasing number of phenylene units (n). researchgate.net |
π-Electron Delocalization and Quinoidal Character
The extent of π-electron delocalization and the emergence of quinoidal character are crucial in defining the electronic properties of researchgate.netcycloparaphenylene and its charged species. A quinoidal structure is characterized by a pattern of alternating shorter and longer carbon-carbon bonds within the benzene rings, deviating from the uniform bond lengths of a purely aromatic benzenoid structure.
Computational studies have shown that the radical cation of researchgate.netCPP ( researchgate.netCPP•+) can be described as a delocalized, quinoidal carbon nanohoop. rsc.org This indicates that the unpaired electron is not localized on a single phenylene unit but is spread across the macrocycle, leading to structural distortions.
A more pronounced transformation from a benzenoid to a quinoidal electronic structure is observed upon a two-fold reduction of neutral researchgate.netCPP to its dianion, researchgate.netCPP²⁻. nih.gov This structural rearrangement is evidenced by specific changes in the carbon-carbon bond lengths, where certain bonds shorten while others elongate, a hallmark of quinoidal character. nih.gov This trend continues with further reduction to the tetraanion, researchgate.netCPP⁴⁻, which also exhibits a significant quinoidal structural rearrangement. nih.gov
The delocalization of π-electrons is not limited to intramolecular interactions. In the presence of neutral researchgate.netCPP, the radical cation can form a charge-resonance complex, ( researchgate.netCPP₂)•+, where extensive intermolecular charge delocalization occurs between the two nanohoops. rsc.org
Table 3: Quinoidal Character in researchgate.netCPP Species
| Species | Structural Characteristics | Evidence |
| researchgate.netCPP•+ | Delocalized, quinoidal nanohoop | Time-dependent density functional theory (DFT) calculations. rsc.org |
| researchgate.netCPP²⁻ | Transformation from benzenoid to quinoidal structure | Alteration in carbon-carbon bond lengths. nih.gov |
| researchgate.netCPP⁴⁻ | Significant quinoidal structural rearrangement | Crystallographic and computational analysis. nih.gov |
| ( researchgate.netCPP₂)•+ | Extensive intermolecular charge delocalization | Spectroscopic and computational studies. rsc.org |
Redox Chemistry and Charged Species Of 1 Cycloparaphenylene
Synthesis and Characterization of Radical Cations and Dications
The controlled oxidation of nih.govCPP allows for the isolation and characterization of its corresponding radical cation ( nih.govCPP˙⁺) and dication ( nih.govCPP²⁺). These species have been synthesized as stable salts, typically by employing strong oxidizing agents.
One- or two-electron chemical oxidation of nih.govCPP can be achieved using reagents such as nitrosonium hexafluoroantimonate (NOSbF₆) or antimony pentachloride (SbCl₅), yielding the respective charged species as hexahaloantimonate salts. documentsdelivered.comacs.org Another effective oxidant is triethyloxonium (B8711484) hexachloroantimonate, which has been used to generate an isolable radical cation of the parent nanohoop. rsc.org
The characterization of these charged species reveals significant changes in their electronic structure.
nih.govCPP Radical Cation ( nih.govCPP˙⁺): Electron spin resonance (ESR) spectroscopy confirms that the spin and charge are fully and equally delocalized over all the p-phenylene rings of the nanohoop. documentsdelivered.comacs.org This delocalization is characteristic of a Class III mixed-valence system. The photophysical properties have been investigated, showing two distinct absorptions at 535 nm and 1115 nm. rsc.org Time-dependent density functional theory (TD-DFT) calculations support these findings, indicating a delocalized, quinoidal-type structure for the carbon nanohoop. rsc.org
nih.govCPP Dication ( nih.govCPP²⁺): Single-crystal X-ray analysis of the dication demonstrates that the positive charge is completely delocalized across the para-phenylene rings. documentsdelivered.com ¹H NMR spectroscopy shows a notable upfield shift of the proton signals compared to the neutral compound, which is attributed to a diamagnetic ring current arising from the in-plane aromaticity of the dication. acs.org
The UV-vis-NIR absorption bands of both the radical cation and dication show significant bathochromic (red) shifts compared to neutral nih.govCPP, which is consistent with the narrowing of the HOMO-SOMO (Highest Occupied Molecular Orbital - Singly Occupied Molecular Orbital) and HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) gaps, respectively. acs.org
| Species | Oxidizing Agent(s) | Key Characterization Findings | Reference |
| nih.govCPP˙⁺ | NOSbF₆, Triethyloxonium hexachloroantimonate | Spin and charge fully delocalized; Absorptions at 535 nm and 1115 nm. | documentsdelivered.comacs.orgrsc.org |
| nih.govCPP²⁺ | SbCl₅, NOSbF₆ | Charge fully delocalized; Exhibits in-plane aromaticity. | documentsdelivered.comacs.org |
Multi-Electron Reduction and Tetraanion Formation
In addition to oxidation, nih.govCPP can undergo multi-electron reduction to form stable polyanionic species. The four-electron reduction of nih.govCPP to its tetraanion ( nih.govCPP⁴⁻) has been successfully achieved and structurally characterized. rsc.orgnih.gov
The synthesis of the tetraanion involves the chemical reduction of neutral nih.govCPP with an excess of potassium metal in tetrahydrofuran (B95107) (THF). nih.govresearchgate.net This process yields air- and moisture-sensitive black crystals of the tetraanionic salt, [{K⁺(THF)₂}₄( nih.govCPP⁴⁻)]. nih.gov The large internal cavity of the resulting nih.govCPP⁴⁻ is capable of encapsulating two {K⁺(THF)₂} cationic units, with two additional potassium cations bound externally. rsc.org
The electronic structure of the nanohoop is dramatically altered upon this four-fold reduction. While neutral nih.govCPP and its dianion ( nih.govCPP²⁻) exhibit aromatic character in all their six-membered rings, the addition of two more electrons to form the tetraanion leads to a complete reversal of this aromaticity. rsc.org
Structural Deformation upon Electron Transfer
Upon four-fold reduction to nih.govCPP⁴⁻, the nanohoop undergoes a significant elliptical distortion. rsc.orgnih.gov This core deformation is substantial, with the deformation parameter increasing by 28% compared to the neutral nih.govCPP molecule. rsc.org The pattern of C-C bond length alteration clearly indicates a quinoidal-type structural rearrangement. rsc.orgnih.gov Specifically, the average bridging C-C bond distance between the phenylene units shortens considerably, while C-C bonds within the aromatic rings elongate. rsc.org This pronounced elliptical distortion is driven primarily by the encapsulation of potassium cations within the macrocyclic framework. nih.gov
Similarly, oxidation to the radical cation ( nih.govCPP˙⁺) results in a delocalized, quinoidal geometry for the carbon nanohoop, as suggested by theoretical calculations. rsc.org
| Species | Process | Key Structural Changes | Reference |
| nih.govCPP⁴⁻ | 4-electron reduction | Significant elliptical distortion; Quinoidal rearrangement; Shortening of inter-ring C-C bonds. | rsc.orgnih.gov |
| nih.govCPP˙⁺ | 1-electron oxidation | Delocalized, quinoidal geometry. | rsc.org |
Charge-Resonance Complexes
When the nih.govCPP radical cation ( nih.govCPP˙⁺) is mixed with its neutral parent molecule ( nih.govCPP), a dimeric charge-resonance complex, ( nih.govCPP₂)˙⁺, is formed. rsc.org This complex is noted to be unusually strong, indicating a significant interaction between the two nanohoop units. rsc.org
Spectroscopic and computational studies of this charge-resonance complex reveal extensive intermolecular charge delocalization. The positive charge is effectively shared between the two nih.govCPP molecules, creating a stable supramolecular assembly held together by this charge-resonance interaction. rsc.org
Supramolecular Chemistry and Host Guest Interactions
Encapsulation of Fullerenes and Endohedral Metallofullerenes
The encapsulation of fullerenes by cycloparaphenylenes is a well-documented phenomenon, largely dependent on size complementarity. frontiersin.orgrsc.org While larger CPPs, such as rsc.orgCPP and researchgate.netCPP, have shown a remarkable ability to selectively bind fullerenes like C60 and C70, the smaller cavity of nih.govCPP presents a different scenario. frontiersin.orgnih.gov
Theoretical studies based on Density Functional Theory (DFT) indicate that nih.govCPP is too small to fully encapsulate a C60 fullerene. nih.gov Instead of forming a stable inclusion complex, the C60 molecule tends to "float" above the nih.govCPP ring, interacting with the edge of the nanohoop through van der Waals forces. nih.govrsc.org This results in a less stable complex compared to those formed with larger CPPs. nih.gov The movement of C60 through the cavity of nih.govCPP is described as a double-potential well, in contrast to the single-potential well observed for the more favorable encapsulation by rsc.orgCPP. rsc.org
While direct encapsulation of common fullerenes by nih.govCPP is not ideal, the broader family of CPPs has been successfully used for the size-selective complexation and extraction of endohedral metallofullerenes. For instance, researchgate.netCPP demonstrates a high affinity for Mₓ@C₈₂ (where x=1, 2), enabling the selective extraction of species like Gd@C₈₂ from fullerene mixtures. nih.govresearchgate.net This highlights the potential of CPPs in the purification of metallofullerenes, although specific data for nih.govCPP in this context is limited. nih.govresearchgate.net
| Host | Guest | Interaction Type | Key Finding |
| nih.govCPP | C60 | Floating-configuration | nih.govCPP is too small for stable encapsulation; C60 hovers above the ring. nih.govrsc.org |
| rsc.orgCPP | C60 | Inclusion-configuration | Forms a stable 1:1 complex, demonstrating ideal size complementarity. frontiersin.orgnih.govnih.gov |
| researchgate.netCPP | Gd@C₈₂ | Size-selective complexation | Enables selective extraction of the metallofullerene from a mixture. nih.govresearchgate.net |
Complexation with Small Molecules and Metal Cations
nih.govCPP exhibits the ability to form host-guest complexes with various small molecules and cations, driven by interactions such as CH–π and metal–π coordination. frontiersin.orgrsc.org
Research has shown that nih.govCPP can host redox-active metallocene guests like ferrocene (B1249389) (Fc) and cobaltocenium (CoCp₂⁺). rsc.org The stability of these complexes is influenced by CH–π interactions. rsc.org Interestingly, the oxidation of the metallocene guest leads to an increase in binding affinity. rsc.org Functionalizing the ferrocene guest with oxygen-bearing side chains also enhances complex stability through the formation of CH–O hydrogen bonds with the phenylene units of the nih.govCPP host. rsc.org
Furthermore, modified nih.govCPP derivatives can interact with charged species. A 1,4-dimethoxy-substituted nih.govCPP has been shown to bind pyridinium (B92312) cations. frontiersin.orgnih.gov DFT calculations revealed that the stability of this complex is due to crucial CH···π and N⁺···π interactions between the pyridinium guest and the modified nanohoop. frontiersin.orgnih.gov
The interaction of nih.govCPP with metal cations has also been explored. Upon four-fold reduction to nih.govCPP⁴⁻, the nanohoop's large internal cavity can encapsulate two {K⁺(THF)₂} cationic moieties, with two additional potassium cations binding to the exterior. nih.gov This internal coordination of potassium cations is a primary driver for a significant elliptical distortion of the macrocyclic framework. nih.gov The potassium ions are bound to opposite phenylene rings in an η⁶-fashion. nih.gov
| Guest Molecule/Cation | Key Interaction | Observation |
| Metallocenes (e.g., Ferrocene) | CH–π interactions | Forms stable host-guest complexes; oxidation of guest increases binding affinity. rsc.org |
| Pyridinium Cations | CH···π and N⁺···π interactions | A 1,4-dimethoxy modified nih.govCPP exhibits binding ability. frontiersin.orgnih.gov |
| Potassium Cations (K⁺) | η⁶-coordination (internal) | Encapsulation of two K⁺ ions within the nih.govCPP⁴⁻ cavity, causing significant structural distortion. nih.gov |
Photoinduced Electron Transfer in Supramolecular Systems
The unique electronic properties of nih.govCPP make it an interesting component in systems designed for photoinduced electron transfer (PET). rsc.org The hoop-shaped, π-conjugated structure can act as an electron donor in the presence of suitable acceptors. rsc.org
Studies have investigated the PET process between octamethoxy- nih.govCPP (OMe- nih.govCPP) and a naphthalene (B1677914) diimide (NDI) electron acceptor. rsc.org The addition of NDI to a solution of OMe- nih.govCPP results in fluorescence quenching, indicating that electron transfer is occurring. rsc.org This is consistent with previous observations of electron transfer between unsubstituted CPPs and fullerene molecules. rsc.org
The radical cation of nih.govCPP itself has been isolated and studied. rsc.org Treatment of nih.govCPP with an oxidant yields nih.govCPP˙⁺, which exhibits two distinct absorptions in its photophysical spectrum. rsc.org This radical cation can further interact with a neutral nih.govCPP molecule to form an unusually strong charge-resonance complex, ( nih.govCPP₂)˙⁺. rsc.org Spectroscopic and computational data suggest extensive intermolecular charge delocalization between the two nanohoops in this dimeric complex. rsc.org
| System | Process | Method of Observation |
| OMe- nih.govCPP and NDI | Photoinduced Electron Transfer | Fluorescence quenching. rsc.org |
| nih.govCPP˙⁺ and nih.govCPP | Charge-Resonance Complex Formation | Spectroscopic analysis. rsc.org |
Molecular Recognition and Self-Sorting Phenomena
The principles of molecular recognition and self-sorting are central to supramolecular chemistry, where specific non-covalent interactions guide the assembly of distinct components into well-defined structures. While the broader family of carbon nanohoops has shown sophisticated self-sorting behavior, specific detailed examples involving nih.govCPP are less common in the literature. frontiersin.org
The concept is often demonstrated with larger, more shape-persistent macrocycles. For instance, dumbbell-shaped C₁₂₀ dimers have been used as ligands to induce the self-assembly of two chiral hydrocarbon receptors, showcasing high-fidelity self-sorting driven by van der Waals forces. frontiersin.orgresearchgate.net In these systems, a narcissistic self-sorting occurs, where homomeric pairs are preferentially formed over heteromeric ones. researchgate.net
While not a direct example of nih.govCPP, the formation of the charge-resonance dimer, ( nih.govCPP₂)˙⁺, from the radical cation and a neutral nih.govCPP molecule can be considered a form of self-recognition, where identical nanohoops preferentially associate. rsc.org This interaction highlights the potential for nih.govCPP to engage in specific molecular recognition events.
Self Assembly and Nanostructure Formation
Crystalline Vesicle Formation fromfrontiersin.orgCycloparaphenylene
A significant finding in the study of cycloparaphenylenes is the ability of fully hydrophobic and nonplanar molecules like frontiersin.orgCPP to self-assemble into highly organized nanostructures in solution. researchgate.net Specifically, frontiersin.orgCPP has been observed to form two-dimensional crystalline multilayer nanosheets when dissolved in tetrahydrofuran (B95107) (THF). researchgate.net
Further investigation using cryogenic transmission electron microscopy (Cryo-TEM) has demonstrated that these crystalline nanosheets possess the remarkable ability to curve and close, forming spherical crystalline vesicles. researchgate.net This transition from a planar sheet to a closed vesicle represents a complex self-assembly pathway, where the rigid, ordered structure of the crystalline sheet is maintained even in a curved morphology. researchgate.net In these assemblies, the cyclic frontiersin.orgCPP molecules are arranged homogeneously across the vesicle surface, with their molecular planes oriented obliquely to the surface of the nanostructure. researchgate.net
Driving Forces for Self-Assembly (e.g., Crystallization, π–π Interactions)
The spontaneous organization of frontiersin.orgCPP into complex structures is governed by a delicate balance of several non-covalent driving forces.
Crystallization: The formation of well-defined, ordered nanostructures like sheets and vesicles from frontiersin.orgCPP is fundamentally a crystallization process in solution. researchgate.net The ability of the molecules to pack in a regular, repeating pattern is a primary driver for the formation of these crystalline materials. Different packing motifs, such as lamellar or herringbone structures, are known to occur in solid-state CPPs, and these packing preferences influence the resulting supramolecular architecture. nih.govacs.org
π–π Interactions: As with many aromatic systems, π–π interactions are a crucial driving force in the self-assembly of frontiersin.orgCPP. frontiersin.org These interactions occur between the electron-rich phenyl rings of adjacent CPP molecules. Theoretical studies on frontiersin.orgCPP interacting with graphene surfaces have quantified the significant role of these π–π stacking forces in the physisorption process, which is analogous to intermolecular assembly. rsc.org These attractive forces encourage the face-to-face stacking of the aromatic units, contributing to the stability of the assembled structures. frontiersin.org
CH–π Interactions: Alongside π–π stacking, CH–π interactions also play a significant role. frontiersin.org These are weaker hydrogen bonds where the hydrogen atoms on the edge of one phenyl ring interact with the π-electron cloud of an adjacent ring. Theoretical calculations for frontiersin.orgCPP have shown that CH–π driven orientations are a key component of its interaction energy profile, contributing substantially to the stability of molecular assemblies. rsc.org
Minimization of Steric Repulsion: The inherent strain in the CPP ring leads to specific geometric preferences. The molecules adopt configurations, such as staggered arrangements between adjacent phenyl rings, to minimize the steric repulsion between the hydrogen atoms on neighboring rings. acs.org This structural constraint influences how the molecules can pack together, guiding the self-assembly process toward specific, ordered outcomes.
Control of Self-Assembled Structure Morphology and Size
The morphology and dimensions of the nanostructures formed by cycloparaphenylenes can be controlled through several strategies, allowing for the rational design of materials.
One key method is the modification of crystallization conditions . The choice of solvent and the conditions under which self-assembly occurs can influence the final structure. For instance, the flexible nature of CPP nanohoops allows their cavities to adopt different shapes depending on the crystal packing forces, which can be manipulated by the crystallization environment. acs.org The observation that frontiersin.orgCPP can form both flat crystalline sheets and curved crystalline vesicles is a direct example of morphological diversity arising from the assembly process. researchgate.net
Another powerful approach is the chemical functionalization of the cycloparaphenylene molecule. The introduction of specific functional groups can direct the self-assembly process toward a desired architecture. For example, the functionalization of a researchgate.netcycloparaphenylene with highly polar carboxylate groups was shown to enable a uniform nanotube assembly. This was achieved through the formation of dimers via hydrogen bonding, which then stacked in a one-dimensional fashion. nih.gov This demonstrates that by programming the CPP building block with specific interacting groups, the resulting supramolecular morphology can be precisely controlled. Rational manipulation of the packing mode through chemical modifications like fluorination or carboxylation is an effective strategy to create functionality in the solid state. nih.gov
Emerging Applications and Material Science Research
Building Blocks for Carbon Nanotubes and Nanobelts
nih.govCycloparaphenylene is recognized as the fundamental repeating unit of an (8,8) armchair single-walled carbon nanotube (SWCNT). chemrxiv.org This structural relationship positions nih.govCPP and its analogues as ideal starting materials for the bottom-up synthesis of structurally precise carbon nanotubes. The concept of using CPPs as "seeds" for the controlled growth of CNTs is a significant area of research, aiming to overcome the limitations of conventional methods that often produce mixtures of nanotubes with varying diameters and chiralities. chemrxiv.org
The inherent strain and curved geometry of nih.govCPP also make it a valuable precursor for the synthesis of carbon nanobelts, which are another class of highly strained, conjugated carbon nanomaterials. Research has demonstrated synthetic pathways to construct these complex belt-like structures from CPP building blocks, opening new avenues in the precise construction of nanocarbon architectures. acs.org
Organic Electronic Materials Research
The radially oriented π-system of nih.govCPP gives rise to unique optoelectronic properties that are distinct from their linear counterparts, making them promising candidates for various organic electronic applications.
nih.govCycloparaphenylene and other CPPs are considered potential organic semiconducting materials. rsc.org A key feature is the inverse relationship between the size of the nanohoop and its HOMO-LUMO gap; as the ring size decreases, so does the energy gap. rsc.orgresearchgate.net This trend is opposite to that of linear oligo-paraphenylenes and highlights the unique electronic nature of these cyclic compounds. rsc.org The narrowing of the HOMO-LUMO gap in smaller CPPs like nih.govCPP suggests their potential for enhanced conductivity compared to larger rings. rsc.org
Recent studies have directly measured the conductance of single cycloparaphenylene molecules. These experiments have shown that CPPs can directly bind to gold electrodes, and their conductance is size-dependent.
| Compound | Conductance (G₀) |
|---|---|
| researchgate.netCPP | 10-2.8 |
| acs.orgCPP | 10-3.1 |
| bohrium.comCPP | 10-3.5 |
| nih.govCPP | 10-3.8 |
| chemrxiv.orgCPP | 10-4.1 |
| rsc.orgCPP | 10-4.4 |
| nih.govCPP | 10-4.7 |
| rsc.orgCPP | 10-5.0 |
Data sourced from single-molecule junction measurements.
Investigations into the photophysical properties of the nih.govcycloparaphenylene radical cation have also been conducted, revealing a delocalized, quinoidal structure with distinct absorptions at 535 nm and 1115 nm. acs.org
The fluorescence properties of cycloparaphenylenes are highly size-dependent, with smaller rings like nih.govCPP exhibiting red-shifted emission compared to larger CPPs. This tunability makes them attractive candidates for emitters in organic light-emitting diodes (OLEDs).
While research has demonstrated the fabrication of a solution-processed OLED using a donor-acceptor-substituted rsc.orgcycloparaphenylene ( rsc.orgCPP) derivative as the emitter, which showed sky-blue emission, specific applications of nih.govCPP in OLEDs are still an emerging area of investigation. acs.orgnih.gov The unique emission properties of nih.govCPP suggest its potential for creating OLEDs with different colors. The development of functionalized nih.govCPP derivatives could lead to highly efficient emitters for next-generation displays and lighting. For instance, a π-extended nih.govCPP has been synthesized that shows a fluorescence emission at 573 nm.
The application of nih.govCycloparaphenylene in energy storage is a nascent but promising field of research. While direct use of pristine nih.govCPP in batteries has not been extensively reported, the broader class of conjugated organic materials is being actively explored for energy storage applications. The potential lies in the ability to chemically modify the CPP backbone to create polymers or frameworks with redox-active sites suitable for use as electrode materials in lithium-ion batteries or other energy storage devices.
Research into conjugated microporous polymers has shown their potential as cathode materials for lithium-ion batteries, offering high energy density and fast-charging capabilities. chemrxiv.org The incorporation of CPP units into such polymer structures could offer a novel strategy for designing high-performance anode or cathode materials. The ordered, porous structures that can be formed by CPPs in the solid state could also facilitate ion transport, a critical factor in battery performance. This area of research is still in its early stages, but the unique structural and electronic properties of nih.govCPP make it a compelling candidate for future energy storage materials.
Molecular Machines and Nanotechnology Integration
The well-defined structure and cavity of nih.govcycloparaphenylene make it an attractive component for the construction of complex supramolecular systems and for integration into nanotechnology platforms. While the development of functional molecular machines based on nih.govCPP is still in its infancy, foundational research has demonstrated its ability to be incorporated into larger, intricate architectures.
A notable example is the formation of a complex where two 2,2′-bipyridine-embedded nih.govCPP units coordinate with a palladium(II) ion. This demonstrates that the nih.govCPP ring can be functionalized and used as a scaffold to create larger, well-defined molecular assemblies. Such structures are fundamental to the design of molecular machines, where the controlled movement and interaction of different components are essential. The ability to integrate nih.govCPP into these systems paves the way for the future development of nanodevices with functions such as molecular sensing or controlled guest encapsulation and release.
Bio-related Applications: Fluorescent Probes and Cell Interactions
The inherent fluorescence of nih.govcycloparaphenylene, combined with its potential for chemical modification, makes it a promising candidate for biological applications, particularly as a fluorescent probe for cellular imaging.
The photophysical properties of CPPs are strongly dependent on their size. Smaller rings exhibit a red-shift in their fluorescence emission. nih.govCPP, for instance, has a notable fluorescence quantum yield and an emission wavelength in the visible spectrum, which are desirable characteristics for a fluorophore.
| Compound | Emission Wavelength (λem) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|
| rsc.orgCPP | 450 nm | 0.81 |
| nih.govCPP | 533 nm | 0.084 |
| bohrium.comCPP | 587 nm | 0.007 |
A significant advancement in the biological application of nih.govCPP has been the development of water-soluble derivatives. For a fluorescent probe to be effective in biological systems, it must be soluble in aqueous environments and non-toxic to cells. Research has demonstrated that a sulfonated derivative of nih.govCPP is water-soluble and, crucially, non-toxic to living cells. This water-soluble nih.govCPP maintains its desirable optical properties, suggesting its potential for use in bioimaging. The ability to link such a fluorescent and biocompatible nanohoop to biomolecules opens up possibilities for targeted labeling and visualization of specific cellular structures or processes.
Future Research Directions and Challenges
Chirality Control and Synthesis of Helical Structures
A key challenge lies in the simultaneous control of multiple chiral centers to achieve perfectly diastereo- and enantiocontrolled synthesis. rsc.org Recent breakthroughs have demonstrated the catalytic synthesis of a cycloparaphenylene with four helical and two planar chiralities, resulting in molecules with significant chiroptical responses. rsc.orgnih.gov These successes were achieved through methods like rhodium-catalyzed alkyne cyclotrimerization and have been confirmed by single-crystal X-ray diffraction analysis. nih.gov The development of such synthetic strategies is crucial for producing materials with predictable and enhanced chiroptical properties. rsc.org
The introduction of larger polyaromatic hydrocarbon (PAH) moieties onto the CPP backbone has been shown to effectively induce and stabilize chirality by preventing free rotation of the substituents. acs.org This strategy has led to the successful synthesis and resolution of chiral macrocycles like cyclo acs.orgparaphenylene-pyrene and cyclo acs.orgparaphenylene-hexa-peri-hexabenzocoronene, which exhibit notable circular dichroism and circularly polarized luminescence. acs.org Future work will likely focus on designing and synthesizing carbon nanorings with even stronger and more tunable chiral properties. acs.org
Incorporating naphthalene (B1677914) units into the CPP framework is another promising approach to induce helical chirality. For instance, cyclo researchgate.netparaphenylene-2,6-naphthylene has been synthesized as a segment of a acs.orgnih.gov single-walled carbon nanotube and represents one of the smallest chiral SWNT segments reported. nih.gov Similarly, cyclo paraphenylene-2,6-naphthylene exhibits helical chirality due to the restricted rotation of the naphthyl unit. rsc.org These helically chiral nanorings hold potential as templates for the synthesis of carbon nanotubes with specific chiral indices. rsc.org
Exploration of Novel Derivatives and Analogues
The functionalization of acs.orgCPP and the synthesis of its novel derivatives and analogues are critical for tuning its electronic, optical, and host-guest properties. The unique curved π-surface of CPPs makes them effective hosts for various guest molecules, forming stable complexes through interactions like CH–π hydrogen bonds and π–π interactions. rsc.org
One area of active research is the synthesis of CPPs with integrated functional units. For example, the incorporation of azobenzene (B91143) units into the CPP architecture has led to the development of photoswitchable nanohoops. uoregon.edu This opens up possibilities for creating light-responsive materials with dynamic control over their properties.
Another strategy involves the introduction of heteroatoms into the CPP framework. The synthesis of N-methylaza[n]CPPs has demonstrated that the incorporation of nitrogen can lower the LUMO energy level, thereby tuning the electronic properties of the nanohoop. The development of facile methods to synthesize multifunctionalized CPPs, such as octamethoxy- acs.orgcycloparaphenylene, is also a key objective. researchgate.net Such derivatives can exhibit unique photophysical properties, like unusual hypsochromic shifts in their emission spectra. researchgate.net
Furthermore, the creation of more complex topologies, such as CPP-based rsc.orgcatenanes (interlocked rings), is a burgeoning area of research. rsc.org The synthesis of these topologically complex nanocarbons has been achieved through innovative strategies like the active metal template approach. rsc.org These novel structures not only expand the family of carbon nanostructures but also have the potential to widen the applications of conjugated carbon materials. rsc.org
The synthesis of dimers of cycloparaphenylenes, where two nanohoops are bridged together, is another exciting direction. nih.gov Computational studies have shown that the cis and trans conformations of these dimers have different stabilities depending on the phase, which is promising for the future synthesis of short carbon nanotubes from CPP monomers. nih.gov
Advanced Characterization Techniques for Dynamic Processes
Understanding the dynamic behavior of acs.orgCPP and its derivatives is crucial for harnessing their full potential. The size-dependent properties of cycloparaphenylenes are most dynamic in the smaller size regime (n=5-12), making acs.orgCPP a particularly interesting subject of study. rsc.orgrsc.org Advanced characterization techniques are essential to probe these dynamic processes, which include conformational changes, host-guest interactions, and electronic dynamics.
The study of the dynamic exchange of Au-C σ-bonds in the self-assembly synthesis of cycloparaphenylenes has provided valuable insights into the reaction mechanism. acs.orgnih.gov Control experiments and theoretical calculations have revealed the crucial role of ligands in accelerating these exchange reactions, which is key to achieving high-yield and selective synthesis. acs.orgnih.gov Observing these dynamics at the molecular level requires sophisticated analytical methods.
The investigation of radical cations and dications of CPPs has revealed remarkable bathochromic shifts in their UV-vis-NIR absorption bands, indicating that the charge is delocalized over the entire ring. acs.org Techniques such as UV-vis-NIR spectroscopy, in combination with theoretical calculations, are vital for understanding the electronic structure of these charged species.
Computational studies play a significant role in complementing experimental characterization. For instance, calculations have been used to evaluate the preferred conformations of CPP dimers in different phases and to understand the stabilization of cis conformations through van der Waals interactions. nih.gov The correlation between dihedral angles and diradicaloid character in certain CPP derivatives has also been explored through theoretical analysis, providing insights into their electronic ground states. researchgate.net
Future challenges in this area include the development of in-situ and time-resolved techniques to directly observe the dynamic processes of CPPs in real-time. This could involve advanced spectroscopic methods, scanning probe microscopy techniques, and further integration of computational modeling with experimental results to provide a comprehensive understanding of the structure-property-function relationships in these dynamic molecular systems.
Q & A
What are the key challenges and strategies in synthesizing [8]cycloparaphenylene on a gram scale?
Answer:
The synthesis of this compound ([8]CPP) faces challenges due to its high strain energy (~74 kcal/mol, the highest among early synthesized CPPs) and the need for precise control over cyclization. A successful strategy involves using square-shaped tetranuclear platinum complexes as intermediates. For example, reductive elimination from a platinum complex (e.g., 4b in Scheme 2 of ) enables the formation of the strained macrocycle. Gram-scale synthesis ( ) optimizes precursor stoichiometry and purification via gel permeation chromatography, achieving yields >50% with minimal side products. Critical steps include bromine-induced reductive elimination and modular assembly of biphenyl precursors .
How do computational methods like DFT aid in predicting the stability and electronic properties of this compound?
Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) are pivotal for estimating strain energy, HOMO-LUMO gaps, and redox potentials. For [8]CPP, DFT predicts a strain energy of 74 kcal/mol, correlating with its experimentally observed reactivity in cycloadditions (). Computational studies also reveal size-dependent electronic properties: smaller CPPs like [8]CPP exhibit higher HOMO energies (-5.2 eV vs. -5.6 eV for [12]CPP) and lower oxidation potentials, validated by cyclic voltammetry ( ). These insights guide experimental design, such as selecting precursors with optimal strain tolerance .
What advanced characterization techniques are critical for confirming the structural integrity of this compound post-synthesis?
Answer:
X-ray crystallography is indispensable for resolving bond angles and confirming the hoop-shaped structure. For [8]CPP, crystallographic data (Deposition No. 2310446 in ) reveal a cavity diameter of ~1.1 nm and herringbone packing in the solid state ( ). Additional techniques include:
- Fluorescence spectroscopy : Stokes shifts (~100 nm for [8]CPP) indicate excited-state relaxation due to strain ( ).
- NMR spectroscopy : Deshielding of aromatic protons (δ ~7.5 ppm) confirms anisotropic ring-current effects ( ).
- Cyclic voltammetry : Oxidation potentials correlate with HOMO energies, distinguishing [8]CPP from larger analogs .
How does the size of cycloparaphenylenes influence their photophysical and redox properties?
Answer:
Smaller CPPs like [8]CPP exhibit:
- Red-shifted fluorescence : Larger Stokes shifts (e.g., 0.85 eV for [8]CPP vs. 0.5 eV for [12]CPP) due to enhanced structural relaxation in excited states ( ).
- Lower oxidation potentials : [8]CPP oxidizes at +0.45 V (vs. Ag/AgCl), compared to +0.65 V for [12]CPP, reflecting higher HOMO energies ( ).
- Size-dependent host-guest interactions : [8]CPP selectively encapsulates C60 with binding energy ~30 kcal/mol, as shown by absorption spectroscopy (). These trends are critical for tailoring CPPs for optoelectronic or sensing applications .
What role does this compound play as a template in the bottom-up synthesis of carbon nanotubes?
Answer:
[8]CPP serves as a "seed" for armchair carbon nanotubes (CNTs) due to its structural homology to the (8,8) CNT. Theoretical studies ( ) suggest that elongation of [8]CPP via iterative Diels-Alder reactions could yield uniform CNTs. Experimentally, [8]CPP’s curvature and strain facilitate π-π stacking with graphene precursors, enabling controlled growth. However, current methods face challenges in scaling due to competing side reactions during elongation .
How do host-guest interactions between this compound and fullerenes inform supramolecular chemistry applications?
Answer:
[8]CPP forms stable complexes with C60 (association constant K ~10⁴ M⁻¹) via convex-concave π-π interactions. X-ray diffraction of C60@[10]CPP ( ) reveals a 1.4 nm cavity, guiding the design of size-selective molecular containers. Computational studies ( ) show adsorption energies of ~25 kcal/mol for C60@[8]CPP, driven by van der Waals forces. These interactions underpin applications in molecular sensors or nanotube precursors .
What methodologies are employed to quantify the strain energy in this compound, and how does this impact its reactivity?
Answer:
Strain energy is quantified using:
- DFT calculations : Comparing enthalpies of CPPs and linear analogs ( ).
- Thermochemical cycles : Experimental strain energy (~74 kcal/mol for [8]CPP) is derived from combustion calorimetry (indirectly via computational validation).
High strain increases reactivity, enabling strain-promoted alkyne-azide cycloadditions (SPAAC) at room temperature (). Smaller CPPs like [8]CPP also exhibit enhanced Diels-Alder reactivity, useful for functionalization .
What are the synthetic strategies for incorporating heteroatoms into cycloparaphenylene structures, and how do they alter material properties?
Answer:
BN-doped CPPs (e.g., BN-[10]CPP in ) are synthesized via Suzuki-Miyaura coupling of azaborine precursors. Heteroatom substitution:
- Modifies electronic structure: BN-[10]CPP has a 0.3 eV wider bandgap than [10]CPP.
- Enables selective functionalization: The BN unit undergoes Ir-catalyzed hydrogenation, introducing ketone groups for further derivatization.
Such strategies expand CPPs’ utility in catalysis or as tunable fluorophores .
How does angle strain in this compound derivatives influence their reactivity in cycloaddition reactions?
Answer:
Strain in alkyne-containing [8]CPP derivatives lowers activation barriers for [2+2] cycloadditions by ~10 kcal/mol (). The distorted alkyne geometry (bond angle ~160°) increases electrophilicity, enabling reactions with azides under mild conditions (25°C, 12 hrs). Kinetic studies show a 5-fold rate enhancement compared to unstrained analogs, critical for "click" chemistry applications .
What unique adsorption properties does this compound exhibit as a molecular porous carbon solid?
Answer:
[8]CPP’s uniform pores (~1.1 nm) and nonpolar surface enable selective adsorption of small hydrocarbons (e.g., methane uptake ~5 mmol/g at 298 K). Adsorption-induced structural "softening" is observed via in situ XRD, where guest inclusion reduces lattice rigidity by 20% ( ). These properties position CPPs as model systems for studying confined catalysis or gas storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
